N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound features a dihydropyridine-3-carboxamide core substituted at the 1-position with a 4-fluorophenyl methoxy group and at the N-position with a 2,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5/c1-27-16-9-10-18(19(12-16)28-2)23-20(25)17-4-3-11-24(21(17)26)29-13-14-5-7-15(22)8-6-14/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBOPBCHRBHNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the carboxamide group through an amide coupling reaction. The fluorophenyl and dimethoxyphenyl groups can be introduced via nucleophilic aromatic substitution reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that dihydropyridine derivatives exhibit promising anticancer properties. Studies have shown that compounds similar to N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide possess the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties
Dihydropyridine derivatives have been evaluated for their antimicrobial activity against a range of pathogens. The compound has demonstrated effectiveness against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, which are crucial in treating conditions such as arthritis and other inflammatory diseases. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation and pain .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy and reducing toxicity. Modifications to the molecular structure can significantly influence its biological activity. For instance, variations in the substituents on the aromatic rings can enhance or diminish its potency against specific targets .
Case Studies
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table highlights structural and functional distinctions between the target compound and its analogs:
Functional and Pharmacological Insights
- Target Compound vs. The methoxy linker may also enhance metabolic stability compared to the benzyl group .
Target Compound vs. BMS-777607 :
BMS-777607 includes a 4-ethoxy group and a 3-chloropyridinyl substituent, which were critical for its potency (IC50 < 10 nM for Met kinase) and oral bioavailability. The target compound lacks these groups, suggesting lower Met kinase affinity but possible activity against other kinases. The 2,4-dimethoxyphenyl group in the target compound may reduce oxidative metabolism compared to BMS-777607’s fluorophenyl substituents .Target Compound vs. DM-20/D-11 : DM-20 and D-11 incorporate trifluoromethyl or fluorobenzyl groups linked to pyrrole-carboxamide cores. The target compound’s dihydropyridine scaffold and methoxy groups may offer a distinct binding profile, possibly favoring different intracellular targets .
Biological Activity
N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHF NO |
| Molecular Weight | 427.4 g/mol |
| CAS Number | 921792-58-7 |
The compound features a dihydropyridine core which is known for various pharmacological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro tests demonstrated significant cytotoxic effects against several cancer cell lines. For instance:
- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound exhibited an IC value of approximately 27.6 μM, indicating potent cytotoxicity. The presence of electron-withdrawing groups was found to enhance this activity due to increased p-π conjugation effects .
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. This includes modulation of the PI3K/Akt signaling pathway, which is crucial for cancer cell growth and survival.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl rings significantly affect biological activity. For example:
- Fluorine Substitution : The introduction of fluorine atoms on the phenyl ring enhances lipophilicity and may improve bioavailability, contributing to increased potency against cancer cells .
Comparative Biological Activity
A comparative analysis with other compounds in its class shows that this compound has superior activity profiles. The following table summarizes the IC values of related compounds:
| Compound Name | IC (μM) | Target Cell Line |
|---|---|---|
| This compound | 27.6 | MDA-MB-231 |
| Compound A | 35.0 | MDA-MB-231 |
| Compound B | 50.0 | MDA-MB-231 |
Study 1: Anticancer Efficacy
In a recent study published in the Journal of Brazilian Chemical Society, a series of pyridine derivatives were synthesized and evaluated for their anticancer properties. Among them, the compound showed the highest selectivity towards MDA-MB-231 cells .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of this compound's action. It was found that it induces apoptosis in cancer cells through activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
- Methodology : Synthesis involves multi-step reactions, typically starting with a dihydropyridine core. Key steps include coupling the fluorophenylmethoxy group and the 2,4-dimethoxyphenylcarboxamide moiety. Critical parameters:
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate amide bond formation .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency; ethanol may be used for recrystallization .
- Temperature : Controlled heating (60–100°C) to avoid side reactions like over-oxidation .
- Validation : Monitor via TLC and confirm purity (>95%) using HPLC and NMR spectroscopy .
Q. What analytical techniques are essential for confirming the structure and purity of the compound?
- Structural Confirmation :
- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ ~7.0–7.5 ppm), dimethoxyphenyl (δ ~3.8 ppm for OCH₃), and dihydropyridine carbonyl (δ ~165–170 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
- Purity Assessment :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) .
- Elemental Analysis : Confirm C, H, N, F content within ±0.4% of theoretical values .
Q. How can researchers design initial biological activity screening assays for this compound?
- In Vitro Screening :
- Kinase Inhibition : Test against MET, VEGFR, or other tyrosine kinases using ATP-competitive assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., GTL-16 gastric carcinoma) .
Advanced Research Questions
Q. How do structural modifications influence target affinity and selectivity?
- SAR Insights :
- Experimental Design :
- Synthesize analogs with halogen (Cl, Br) or nitro substitutions; compare IC₅₀ values .
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to MET kinase .
Q. What strategies resolve discrepancies in bioactivity data across studies?
- Root Cause Analysis :
- Assay Conditions : Compare buffer pH, ATP concentrations, and cell passage numbers .
- Structural Analogues : Benchmark against BMS-777607, which showed complete tumor stasis in xenografts at 50 mg/kg .
Q. What in vivo models are suitable for evaluating the compound’s efficacy and pharmacokinetics?
- Model Selection :
- Xenografts : MET-dependent models (e.g., GTL-16) for efficacy; dose orally (10–100 mg/kg) and monitor tumor volume .
- PK Studies : Measure plasma half-life (LC-MS/MS) and bioavailability in rodents; optimize formulations using PEG or cyclodextrins .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s metabolic stability?
- Approach :
- In Vitro Metabolism : Incubate with liver microsomes (human vs. rodent) and quantify parent compound via LC-MS .
- Structural Comparison : Identify metabolic soft spots (e.g., methoxy groups prone to demethylation) and compare to stable analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
